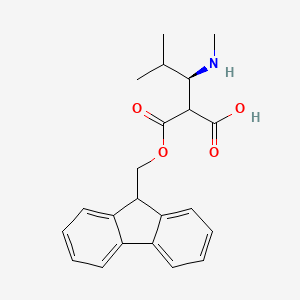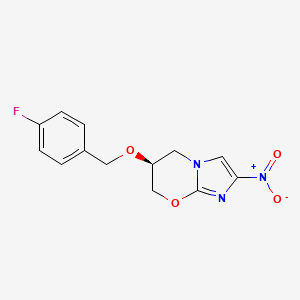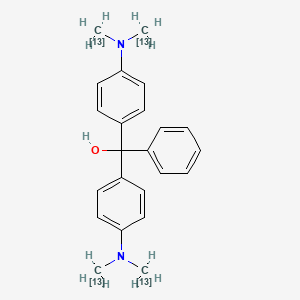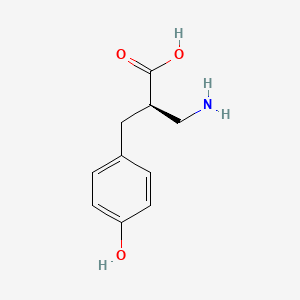
(R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is an organic compound that features both an amino group and a hydroxybenzyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and an appropriate amino acid derivative.
Mannich Reaction: The Mannich reaction is employed to introduce the amino group.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino alcohols.
Chemistry:
Synthesis of Complex Molecules: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly enzymes involved in amino acid metabolism.
Medicine:
Drug Development: Due to its structural features, ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a potential candidate for the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenyl)propionic acid: This compound shares the hydroxybenzyl group but lacks the amino group, leading to different chemical properties and applications.
3-((4-Hydroxyphenyl)amino)propanoic acid: This derivative has an amino group attached to the hydroxybenzyl moiety, making it structurally similar but with distinct reactivity and applications.
Uniqueness: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a hydroxybenzyl group on the same propanoic acid backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
UBDBJOYVCUYTIQ-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


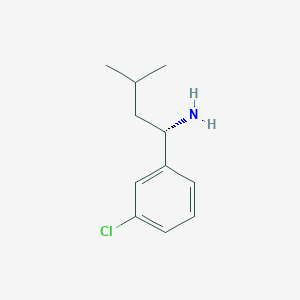
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
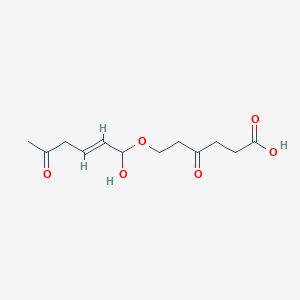


![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)

![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
